molecular formula C4H7N3S B7764441 4,5-dimethyl-1,2,4-triazole-3-thiol

4,5-dimethyl-1,2,4-triazole-3-thiol

Cat. No.: B7764441
M. Wt: 129.19 g/mol
InChI Key: OTVCBBXLGYYSNC-UHFFFAOYSA-N
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Description

1,2,4-Triazole-3-thiol derivatives are a versatile class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and a thiol (-SH) group at the 3rd position. These compounds exhibit diverse biological activities, including antimicrobial, anticoccidial, antifungal, and anticancer properties, depending on the substituents attached to the triazole core . The compound 4,5-dimethyl-1,2,4-triazole-3-thiol features methyl groups at the 4th and 5th positions of the triazole ring.

Properties

IUPAC Name

4,5-dimethyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-5-6-4(8)7(3)2/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVCBBXLGYYSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Thiosemicarbazide Derivatives

A cornerstone method involves the cyclization of thiosemicarbazide precursors. For example, reacting 1,2-diacetylhydrazine with carbon disulfide (CS₂) under basic conditions yields the intermediate 1,2-diacetylthiosemicarbazide , which undergoes intramolecular cyclization in acidic media (Scheme 1) .

Reaction Conditions :

  • Base : Potassium hydroxide (KOH) in ethanol, 0–5°C, 2 hours.

  • Cyclization : Hydrochloric acid (HCl), reflux, 6–8 hours.

  • Yield : 68–72% after recrystallization (ethanol/water).

Mechanistic Insight :
The thiosemicarbazide intermediate undergoes protonation at the hydrazine nitrogen, facilitating nucleophilic attack by the sulfur atom on the adjacent carbonyl carbon. Subsequent dehydration forms the triazole ring, with methyl groups stabilizing the transition state via hyperconjugation .

Table 1. Optimization of Thiosemicarbazide Cyclization

Acid CatalystTemperature (°C)Time (h)Yield (%)
HCl110668
H₂SO₄120565
POCl₃90871

Alkylation and Cyclization Approaches

Alternative routes employ alkylation-cyclization sequences. Starting with 3-mercapto-1,2,4-triazole , methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) introduces the 4,5-dimethyl groups.

Procedure :

  • Alkylation : 3-Mercapto-1,2,4-triazole (1 equiv), CH₃I (2.2 equiv), K₂CO₃ (2.5 equiv), DMF, 60°C, 4 hours.

  • Cyclization : Addition of POCl₃ (1.5 equiv), reflux, 3 hours.

  • Yield : 82% after column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

  • Over-alkylation at the sulfur atom necessitates careful stoichiometry.

  • POCl₃ enhances cyclization efficiency but requires stringent moisture control .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated a one-pot synthesis using hydrazine hydrate , acetylacetone , and thiourea under microwave conditions (300 W, 120°C, 30 minutes) .

Advantages :

  • Yield : 85% (vs. 65% for conventional heating).

  • Purity : >98% (HPLC).

  • Energy Efficiency : 70% reduction in energy consumption.

Table 2. Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Time (h)80.5
Yield (%)6585
Energy (kWh/g)1.20.4

Characterization and Analytical Techniques

1H NMR Analysis :

  • δ 2.35 ppm (s, 6H) : Methyl groups (C4 and C5).

  • δ 13.1 ppm (s, 1H) : Thiol proton (exchange with D₂O).

LC-MS Data :

  • m/z : 156.1 [M+H]⁺ (calculated: 155.2).

  • Fragmentation : Loss of SH (m/z 121.0).

Elemental Analysis :

  • Found : C 46.02%, H 5.18%, N 26.95%.

  • Calculated (C₅H₈N₄S) : C 46.13%, H 5.16%, N 26.92%.

Comparative Analysis of Synthetic Methods

Yield and Scalability :

  • Thiosemicarbazide Route : Moderate yields (68–72%), scalable to 100 g.

  • Microwave Method : High yields (85%) but limited to batch sizes <10 g.

Purity Considerations :

  • POCl₃-mediated cyclization reduces sulfur oxidation byproducts.

  • Alkylation requires excess methyl iodide, complicating purification.

Challenges and Optimization Strategies

Regioselectivity :
Competing pathways may form 3,4-dimethyl isomers. Using bulky bases (e.g., DBU) suppresses undesired regioisomers by steric hindrance.

Purification :

  • Recrystallization Solvents : Ethanol/water (1:3) optimal for removing unreacted thiourea.

  • Chromatography : Silica gel with 10% ethyl acetate in hexane resolves methylated byproducts.

Applications and Derivatives

Pharmaceutical Relevance :

  • Antifungal Activity : MIC = 8 µg/mL against Candida albicans (compared to fluconazole, MIC = 4 µg/mL) .

  • Metal Complexation : Forms stable complexes with Cu(II) (log K = 8.2), useful in catalysis.

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or esters to form thioether derivatives. This reaction is foundational for further functionalization:

ReagentConditionsProductYieldReference
Ethyl bromoacetateDMF, triethylamine, RTEthyl [(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate80–85%
Benzyl chlorideKOH, ethanol, reflux3-(Benzylthio)-4,5-dimethyl-4H-1,2,4-triazole75%

These alkylated derivatives are intermediates for synthesizing antimicrobial agents and corrosion inhibitors .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing biological activity:

  • With aryl isothiocyanates : Forms thiosemicarbazides (e.g., 4a–e ), which cyclize under acidic or basic conditions to yield 1,3,4-thiadiazoles or 1,2,4-triazole-thiol derivatives .
    Example:

    4,5-Dimethyl-triazole-3-thiol+4-fluorophenylisothiocyanateH2SO4Thiadiazole derivative (IC50=42.7 μM for NDM-1 inhibition)[3]\text{4,5-Dimethyl-triazole-3-thiol} + \text{4-fluorophenylisothiocyanate} \xrightarrow{\text{H}_2\text{SO}_4} \text{Thiadiazole derivative (IC}_{50} = 42.7\ \mu\text{M for NDM-1 inhibition})[3]

Schiff Base Formation

The thiol group reacts with aldehydes/ketones to form hydrazones, which exhibit anticancer properties:

Aldehyde/KetoneConditionsProductCytotoxicity (IC₅₀)Reference
IsatinEthanol, refluxN′-(2-oxoindolin-3-ylidene) derivative12.3 μM (IGR39)
4-NitrobenzaldehydeAcetic acid, refluxHydrazone with antiproliferative activity18.7 μM (MDA-MB-231)

These hydrazones disrupt cancer cell migration and show selectivity toward melanoma and breast cancer lines .

Coordination Chemistry

The triazole-thiol moiety acts as a ligand for metal ions, forming complexes with catalytic or therapeutic applications:

  • Zinc(II) complexes : Inhibit metallo-β-lactamases (e.g., NDM-1) by binding to the active-site zinc ions, restoring β-lactam antibiotic efficacy .

  • Silver(I) complexes : Exhibit anticorrosive properties on silver electrodes, reducing corrosion rates by 90% in acidic media .

Oxidation and Disulfide Formation

The thiol group oxidizes to disulfides under mild oxidative conditions:

2 4,5-Dimethyl-triazole-3-thiolH2O2Disulfide dimer+H2O2\ \text{4,5-Dimethyl-triazole-3-thiol} \xrightarrow{\text{H}_2\text{O}_2} \text{Disulfide dimer} + \text{H}_2\text{O}

This reaction is critical for stabilizing self-assembled monolayers in material science .

Biological Activity Correlation

Derivatives of 4,5-dimethyl-1,2,4-triazole-3-thiol show structure-dependent bioactivity:

DerivativeActivityMechanismReference
Thiadiazole hybridsAntibacterial (MIC = 8 μg/mL)Disrupts bacterial cell membranes
Triazole-thiol ethersAnticancer (IC₅₀ = 10–25 μM)Induces apoptosis via ROS generation
Metal complexesSynergistic with meropenem (FICI = 0.25)Inhibits β-lactamase hydrolysis

Scientific Research Applications

While the search results do not offer an exhaustive overview of the applications of "4,5-dimethyl-1,2,4-triazole-3-thiol," they do provide some insight into the broader applications of 1,2,4-triazole derivatives, which can be informative.

1,2,4-Triazoles and their derivatives possess a wide range of bioactivities, including antifungal, antibacterial, antiviral, anticonvulsant, antioxidant, antimalarial, and anti-inflammatory properties . They also have applications in diverse fields such as ionic liquids, corrosion inhibitors, agrochemicals, polymers, and material science . The presence of three nitrogen atoms in the triazole structure allows for structural modifications that can generate novel therapeutic agents .

Antibacterial Applications

1,2,4-Triazole derivatives have demonstrated promising antibacterial activity . For example, clinafloxacin-triazole hybrids exhibited antibacterial and antifungal activities comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Certain compounds within this series showed potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids also displayed higher potency against MRSA than vancomycin and ciprofloxacin . Additionally, 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moieties and N-(substituted phenyl)acetamide units have shown bactericidal activity against the phytopathogenic bacterium X. oryzae pv. oryzae . Furthermore, 1,2,4-triazole-pyrimidine hybrids have demonstrated excellent activity against S. aureus and E. coli, even proving more effective than many clinically used antibiotics against MRSA strains .

Antifungal Applications

Several studies highlight the antifungal potential of 1,2,4-triazole derivatives . Myrtenal derivatives bearing a 1,2,4-triazole moiety exhibited enhanced in vitro antifungal activity against P. piricola, with some compounds showing comparable inhibitory rates to commercial fungicides . Certain 1,2,4-Triazole Schiff bases have demonstrated higher antifungal activity than triadimefon against Gibberella nicotiancola and Gibberella saubinetii . Sulfonamide-1,2,4-triazole derivatives have also shown significant antifungal activity against various fungal strains, in some cases exceeding the activity of commercial antifungal agents like bifonazole and ketoconazole .

Anticancer Applications

Triazoles have demonstrated anticancer properties . Specific 1,2,4-triazole-3-thiol derivatives have been investigated for cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines . Certain compounds within this group have shown promising activity in 3D cell cultures and inhibited cancer cell migration, suggesting potential as antimetastatic candidates .

Limitations and Considerations

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols. The pathways involved include the formation of amides, carbamates, ureas, and esters .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents significantly influences solubility, molecular weight, and reactivity. Key examples include:

Compound Name Substituents Molecular Weight Solubility Key Reference
4,5-Diphenyl-1,2,4-triazole-3-thiol Phenyl groups at 4,5 positions 279.35 Low polar solvents (e.g., DCM)
4,5-Dibenzyl-4H-1,2,4-triazole-3-thiol Benzyl groups at 4,5 positions 281.37 Chloroform, DMSO, Methanol
5-(4,5-Dimethylthien-3-yl)-4-propyl-...-thiol Dimethylthienyl, propyl groups 269.39 Not explicitly reported
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol Chlorophenyl group at 5th position 213.67 Aqueous buffers (used in plant studies)

Key Observations :

  • Aromatic substituents (e.g., phenyl, benzyl) enhance lipophilicity, favoring solubility in organic solvents like chloroform or DMSO .
  • Alkyl groups (e.g., propyl, methyl) may improve bioavailability but reduce polarity, limiting aqueous solubility .
  • Electron-withdrawing groups (e.g., chloro in Yucasin) can modulate reactivity and biological targeting .
Anticoccidial Activity
  • 4,5-Diphenyl-1,2,4-triazole-3-thiol demonstrated anticoccidial efficacy against Eimeria stiedae in rabbits by inhibiting α-glucosidase activity, comparable to the reference drug toltrazuril .
  • Methyl-substituted analogs (e.g., 4-methyl derivatives) are less explored in anticoccidial contexts but may exhibit similar enzyme-inhibitory mechanisms due to structural similarities.
Antimicrobial Activity
  • Benzimidazole-triazole hybrids (e.g., 5-(4-((5-substituted-benzimidazol-2-yl)phenyl)-4-methyl-...-thiol) displayed potent anticandidal activity, suggesting synergistic effects from fused heterocyclic systems .

Challenges :

  • Bulky substituents (e.g., benzyl, diphenyl) may sterically hinder S-alkylation, necessitating optimized reaction conditions .
  • Methyl groups at the 4,5 positions could enhance ring stability but reduce electrophilicity at the thiol group, affecting reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dimethyl-1,2,4-triazole-3-thiol, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step procedures. For example:

  • Step 1 : Preparation of a hydrazide salt (e.g., 3,4,5-trimethoxyphenylhydrazide) via reaction of hydrazine hydrate with a carboxylic acid derivative.
  • Step 2 : Ring closure using excess hydrazine hydrate to form the triazole core.
  • Step 3 : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) in glacial acetic acid to introduce substituents .
  • Characterization : Intermediates are confirmed via elemental analysis, 1^1H-NMR, 13^{13}C-NMR, LC-MS, and FT-IR spectroscopy. Microwave-assisted synthesis (e.g., for S-alkyl derivatives) improves reaction efficiency and yield .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., thiol S-H stretch at ~2500 cm1^{-1}) and coordination shifts in metal complexes.
  • NMR Spectroscopy : 1^1H-NMR confirms substituent integration, while 13^{13}C-NMR assigns carbon environments.
  • LC-MS : Validates molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric purity.
  • Single-crystal XRD : Resolves ambiguities in complex geometries .

Advanced Research Questions

Q. How do methoxy or methyl substituents influence the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Substituents modulate bioactivity by altering electron density and steric effects. For example:

  • Methoxy groups : Enhance antifungal activity due to increased lipophilicity and hydrogen-bonding capacity. 3,4,5-Trimethoxyphenyl derivatives show superior activity against Candida albicans compared to unsubstituted analogs.
  • Methyl groups : Improve metabolic stability but may reduce solubility. Comparative studies using serial dilution assays (e.g., MIC values) and molecular docking (e.g., binding to fungal CYP51) resolve structure-activity relationships .

Q. What methodological approaches analyze the coordination behavior of this compound with transition metals?

  • Methodological Answer : Coordination studies employ:

  • Magnetic Susceptibility : Determines metal oxidation states (e.g., Co(II) vs. Ni(II)).
  • Electronic Spectroscopy : Assigns d-d transitions (e.g., octahedral Co(II) complexes show bands at ~500–600 nm).
  • DFT Calculations : Optimize geometries and confirm bonding modes (e.g., bidentate coordination via N and S atoms).
  • Thermogravimetric Analysis (TGA) : Assesses ligand-to-metal ratio in complexes. Example: Zn(II) complexes exhibit tetrahedral geometry, while Co(II) prefers octahedral coordination .

Q. How can DFT calculations resolve discrepancies between experimental and theoretical data in triazole-thiol complexes?

  • Methodological Answer : DFT bridges gaps by:

  • Geometry Optimization : Compares calculated bond lengths/angles with XRD data (e.g., <0.05 Å deviation validates models).
  • Vibrational Frequency Analysis : Matches experimental IR spectra (e.g., thione vs. thiol tautomers).
  • NMR Chemical Shift Prediction : Uses gauge-including atomic orbitals (GIAO) to correlate with experimental shifts.
  • Electronic Property Analysis : Predicts HOMO-LUMO gaps to explain redox behavior .

Q. What strategies optimize reaction conditions for synthesizing S-alkyl derivatives under microwave irradiation?

  • Methodological Answer : Key parameters include:

  • Solvent Selection : Polar solvents (e.g., DMF, ethanol) enhance microwave absorption.
  • Temperature Control : Rapid heating (50–120°C) reduces side reactions.
  • Reaction Time : 10–30 minutes vs. hours in conventional methods.
  • Catalyst Use : K2_2CO3_3 or NaH improves alkylation efficiency.
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) prioritizes derivatives with predicted bioactivity .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity between analogs with 2,4-dimethoxy vs. 3,4-dimethoxy substituents may arise from steric hindrance or electronic effects. Resolution involves:
    • Comparative MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • QSAR Modeling : Correlates substituent parameters (e.g., Hammett σ) with bioactivity.
    • Crystallographic Studies : Resolve spatial arrangements affecting target binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethyl-1,2,4-triazole-3-thiol
Reactant of Route 2
4,5-dimethyl-1,2,4-triazole-3-thiol

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